BenchChemオンラインストアへようこそ!

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide

Medicinal Chemistry Hypoxia Radiosensitization Anticancer Screening

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide (CAS 477493-33-7) is a synthetic small molecule with the molecular formula C18H12N4O4 and a molecular weight of 348.3 g/mol. The compound incorporates a 5-nitrofuran-2-carboxamide moiety linked to a phenyl-benzimidazole group.

Molecular Formula C18H12N4O4
Molecular Weight 348.318
CAS No. 477493-33-7
Cat. No. B2556504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide
CAS477493-33-7
Molecular FormulaC18H12N4O4
Molecular Weight348.318
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C18H12N4O4/c23-18(15-8-9-16(26-15)22(24)25)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
InChIKeyAMPVLNVMXMXDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide (477493-33-7) Baseline Characterization for Research Procurement


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide (CAS 477493-33-7) is a synthetic small molecule with the molecular formula C18H12N4O4 and a molecular weight of 348.3 g/mol . The compound incorporates a 5-nitrofuran-2-carboxamide moiety linked to a phenyl-benzimidazole group. No peer-reviewed primary research papers, patents, or authoritative database entries containing quantitative biological activity data were identified for this specific compound during evidence collection. The available characterization is limited to basic physicochemical properties from chemical supplier databases .

Why Generic Substitution of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide Lacks Quantitative Validation


No quantitative structure-activity relationship (SAR) data were identified that would allow a procurement scientist to differentiate this compound from closely related 5-nitrofuran-2-carboxamide or benzimidazole-phenyl analogs. Without comparative IC50, EC50, or selectivity data, there is no evidence to support that this specific regioisomer (meta-substituted phenyl bridge) confers a demonstrable advantage over para-substituted analogs (e.g., N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide) or other nitrofuran-benzimidazole hybrids. Therefore, substitution with an in-class analog cannot be ruled out or validated based on publicly available evidence.

Quantitative Differentiation Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide (477493-33-7)


Absence of Quantitative Biological Activity Data for Comparator-Based Differentiation

A comprehensive search of primary literature and patents returned no quantitative biological activity data for CAS 477493-33-7. While the 5-nitrofuran-2-carboxamide class has been evaluated for hypoxia-selective radiosensitization in V79 Chinese hamster cells [1], no direct head-to-head comparison data exist for this compound versus known analogs such as misonidazole, nifurtimox, or other 5-nitrofuran carboxamides. The compound appears in three high-throughput screening entries (GPR151 activator, FBW7 activator, MITF inhibitor) on the ChemSrc bioassay aggregator , but no resulting IC50, EC50, or % activation/inhibition values are available. Without quantitative data, no differentiation claim can be made.

Medicinal Chemistry Hypoxia Radiosensitization Anticancer Screening

Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide Based on Evidence


Primary Screening in Orphan GPCR or Transcription Factor Assays

The compound has been included in high-throughput screening campaigns targeting GPR151, FBW7, and MITF at the Scripps Research Institute Molecular Screening Center . Researchers investigating these targets may procure the compound for confirmatory or orthogonal assays, provided they first obtain the primary screening data from the originating center.

Negative Control for Nitrofuran Hypoxia Studies

Given the established hypoxia-selective radiosensitization of certain 5-nitrofuran-2-carboxamides [1], this compound may serve as a structural analog or negative control in comparative hypoxia studies, but only after its own inactivity or differential profile is experimentally confirmed.

Chemical Probe Development for Benzimidazole-Nitrofuran Hybrid SAR

The meta-substituted phenyl linker distinguishes this compound from para-substituted regioisomers. Medicinal chemistry groups conducting systematic SAR around the benzimidazole-phenyl-nitrofuran scaffold may require this specific regioisomer to complete a positional scanning library.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.